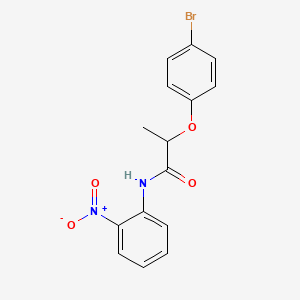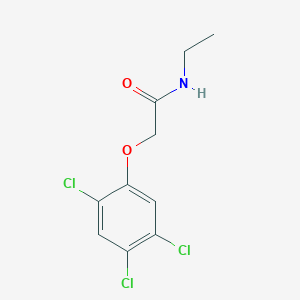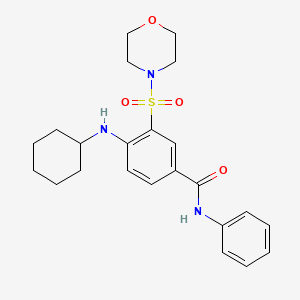
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a synthetic compound that belongs to the family of amides and is commonly used in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not well understood, but it is believed to interact with specific receptors or enzymes in the body. 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have potential applications as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been shown to have potential applications as an antibacterial agent, as it inhibits the growth of certain bacteria in vitro.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide inhibits the growth of cancer cells and bacteria. It has also been shown to have potential applications as an anti-inflammatory agent, as it inhibits the production of certain inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have potential applications as an antioxidant, as it scavenges free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One potential direction is to investigate its potential applications as an anticancer agent in vivo. Another potential direction is to investigate its potential applications as an antibacterial agent in vivo. In addition, future research could focus on the development of new synthetic routes for 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide and the synthesis of new derivatives with improved properties. Overall, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has significant potential for applications in various fields, and further research is needed to fully understand its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has various scientific research applications, including its use as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has also been used as a building block in the synthesis of supramolecular polymers, which are materials that have potential applications in drug delivery, tissue engineering, and sensing. In addition, 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-6-13(19(21)22)9-15(10)18-16(20)11(2)23-14-7-4-12(17)5-8-14/h3-9,11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZRHHOMBIFLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)
![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)

![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)
